methyl 2-(4-oxoquinolin-1(4H)-yl)acetate
Description
Contextualization of the 4-Oxoquinoline Scaffold in Medicinal Chemistry Research
The 4-oxoquinoline core is a privileged structural motif found in a wide array of biologically active compounds. mdpi.com Its versatile nature has allowed for the development of numerous derivatives with a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. mdpi.com This has cemented the 4-oxoquinoline scaffold as a significant area of focus in medicinal chemistry research.
Historically, the most well-known application of the 4-oxoquinoline scaffold has been in the development of antibacterial agents. rsc.orgnih.gov The mechanism of action for many of these compounds involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This targeted disruption of bacterial processes has led to the successful clinical use of several quinolone-based antibiotics.
More recently, research has increasingly focused on the anticancer potential of 4-oxoquinoline derivatives. nih.govnih.gov These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. nih.gov A key mechanism underlying their anticancer effects is the inhibition of human topoisomerase II, an enzyme homologous to the bacterial topoisomerases targeted by quinolone antibiotics. By interfering with the function of this enzyme, 4-oxoquinoline derivatives can induce DNA damage and trigger apoptosis in cancer cells. The structural diversity and established biological activities of the 4-oxoquinoline scaffold are summarized in the table below.
| Biological Activity | Mechanism of Action | Examples of Derivatives |
| Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV | Fluoroquinolones |
| Anticancer | Inhibition of human topoisomerase II, induction of apoptosis | Voreloxin, various experimental compounds |
| Anti-inflammatory | Modulation of inflammatory pathways | Experimental quinazolinone derivatives |
| Antiviral | Inhibition of viral replication | Certain quinoline-based compounds |
Significance of N-Acylalkyl-4-oxoquinoline Derivatives in Chemical Biology
The introduction of substituents at the N-1 position of the 4-oxoquinoline ring system, particularly N-acylalkyl groups, has proven to be a fruitful strategy for modulating the biological activity of these compounds. This modification can significantly impact the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.
Research into N-acylalkyl-4-oxoquinoline derivatives has revealed a range of interesting biological activities. For instance, certain "acetoxy quinolones" have demonstrated potent antiplatelet activity. nih.govresearchgate.net The proposed mechanism involves the enzymatic transfer of the acetyl group to platelet nitric oxide synthase, leading to its activation and subsequent inhibition of platelet aggregation. nih.govresearchgate.net This highlights the potential of N-acylalkyl substitution to impart novel biological functions to the 4-oxoquinoline scaffold.
Furthermore, the ester functionality within the N-acylalkyl side chain, as seen in methyl 2-(4-oxoquinolin-1(4H)-yl)acetate, provides a handle for further chemical modification. This allows for the synthesis of a diverse library of related compounds, which is crucial for structure-activity relationship (SAR) studies. By systematically altering the structure of the N-substituent, researchers can fine-tune the biological activity and selectivity of these derivatives. The ability to readily modify this position makes N-acylalkyl-4-oxoquinolines valuable tools in chemical biology for probing cellular pathways and developing targeted therapeutic agents.
Research Rationale for Investigating this compound
The specific investigation of this compound is driven by a logical progression of the research on the 4-oxoquinoline scaffold and its derivatives. The rationale for its synthesis and study can be broken down into several key points.
Firstly, the synthesis of this compound is a direct exploration of the chemical space around the 4-oxoquinoline core. The N-alkylation of 4-quinolinones with reagents like methyl 2-bromoacetate is a known synthetic transformation, providing a straightforward route to this class of compounds. This accessibility allows for the efficient generation of the target molecule for biological screening.
Secondly, based on the known anticancer and anti-inflammatory activities of other quinolinone derivatives, there is a strong possibility that this compound will exhibit similar biological properties. nih.govnih.gov The presence of the 4-oxoquinoline pharmacophore suggests a potential for topoisomerase II inhibition, a hallmark of many anticancer quinolones. Additionally, the structural similarities to compounds with anti-inflammatory effects provide a basis for exploring its activity in this area.
Finally, as mentioned previously, the methyl ester group in this compound serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides and other esters. This allows for the creation of a focused library of derivatives, which is essential for optimizing biological activity and understanding the SAR of this particular subclass of N-substituted 4-oxoquinolines. The potential for derivatization is a key driver for its investigation as a lead compound in drug discovery programs.
The following table outlines the key research drivers for investigating this compound:
| Research Driver | Rationale |
| Synthetic Accessibility | Straightforward synthesis via N-alkylation of 4-quinolinone. |
| Postulated Biological Activity | Potential for anticancer and anti-inflammatory effects based on the 4-oxoquinoline scaffold. |
| Potential for Derivatization | The methyl ester allows for the creation of a diverse library of compounds for SAR studies. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-oxoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)8-13-7-6-11(14)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDOWWOCDFMIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 4 Oxoquinolin 1 4h Yl Acetate and Analogues
Retrosynthetic Analysis of the 4-Oxoquinoline-1(4H)-yl Acetate (B1210297) Core
A retrosynthetic analysis of the target molecule, methyl 2-(4-oxoquinolin-1(4H)-yl)acetate, suggests logical disconnections to identify plausible starting materials. The primary disconnection is the bond between the quinoline (B57606) nitrogen (N-1) and the adjacent methylene (B1212753) group of the acetate side chain. This N-alkylation step points to 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with 4-quinolone) and a methyl haloacetate (e.g., methyl bromoacetate) as key precursors.
Further disconnection of the 4-hydroxyquinoline core itself typically involves cyclization strategies. Classical approaches like the Gould-Jacob reaction suggest that the quinoline ring can be formed from an aniline (B41778) derivative and a malonic acid derivative, such as diethyl ethoxymethylenemalonate. nih.gov This two-part strategy—first forming the quinoline ring and then adding the N-acetate side chain—forms the basis for many synthetic routes.
Classical and Modern Synthetic Routes to this compound
The forward synthesis of this compound is typically achieved through a multi-step process, beginning with the construction of the quinoline scaffold.
Classical Methods for 4-Quinolone Core Synthesis:
Gould-Jacob Reaction : This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline precursor. nih.gov
Conrad-Limpach-Knorr Synthesis : This method utilizes the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). For the target compound, the Conrad-Limpach conditions, involving the initial formation of a β-arylaminoacrylate followed by thermal cyclization, are relevant.
N-Alkylation Step:
Once the 4-hydroxyquinoline (or its 4-quinolone tautomer) is obtained, the final step is the N-alkylation to introduce the methyl acetate side chain. This is typically an SN2 reaction where the nitrogen atom of the quinolone acts as a nucleophile.
The general procedure involves:
Deprotonation of the N-H bond of 4-quinolone using a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF) or acetone.
Addition of an electrophile, such as methyl 2-chloroacetate or methyl 2-bromoacetate.
The reaction mixture is stirred, often with heating, to facilitate the substitution reaction, yielding the final product. nih.gov
Modern variations may employ microwave-assisted organic synthesis (MAOS) to accelerate the reaction, reduce reaction times, and improve yields, aligning with the principles of green chemistry. researchgate.net
| Step | Reaction Type | Key Reagents | Typical Conditions |
|---|---|---|---|
| 1 | Gould-Jacob Reaction (Core Synthesis) | Aniline, Diethyl ethoxymethylenemalonate | Stepwise heating, thermal cyclization in Dowtherm A |
| 2 | Hydrolysis & Decarboxylation | NaOH (aq), then HCl (aq) | Reflux |
| 3 | N-Alkylation | 4-Hydroxyquinoline, K₂CO₃, Methyl bromoacetate | DMF or Acetone, stirring at room temperature or gentle heat |
Strategies for Structural Diversification and Derivative Synthesis
Structural diversification of the lead compound can be achieved by introducing various functional groups onto the quinoline ring system or by modifying the ester side chain.
Modifications to the quinoline ring are most efficiently made by using appropriately substituted anilines as starting materials in classical synthesis routes like the Skraup, Doebner-von Miller, or Gould-Jacob reactions. nih.goviipseries.orguop.edu.pk For example, using a methoxy-substituted aniline would result in a methoxy-substituted quinoline ring in the final product.
Alternatively, direct electrophilic substitution on the pre-formed quinoline ring is possible, though it often requires harsh conditions. uop.edu.pk The fused benzene (B151609) ring is more susceptible to electrophilic attack than the pyridinone ring. Nitration and sulfonation reactions typically yield a mixture of 5- and 8-substituted products. uop.edu.pk More advanced, metal-catalyzed cross-coupling reactions can also be employed to introduce a wide variety of substituents. organic-chemistry.org
The methyl ester side chain is a versatile handle for further chemical modifications.
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. researchgate.net This carboxylic acid derivative serves as a key intermediate for further functionalization.
Amide Formation : The resulting carboxylic acid can be coupled with various amines to form a diverse library of amides. This is often achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net
Transesterification : The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the presence of the desired alcohol and a suitable catalyst.
These strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds.
Advanced Spectroscopic and Structural Characterization Techniques for Novel Quinolone Acetates
The definitive identification of this compound and its novel analogues relies on a combination of modern spectroscopic techniques. While mass spectrometry (MS) provides crucial molecular weight information and infrared (IR) spectroscopy identifies key functional groups (e.g., C=O of the ketone and ester), Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for complete structural elucidation. nih.govmmu.ac.ukhyphadiscovery.com
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For quinolone acetates, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are employed to unambiguously assign all proton and carbon signals. nih.govhyphadiscovery.com
¹H NMR : The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline ring, the vinylic protons of the pyridinone ring, and the singlets for the N-CH₂ and O-CH₃ groups of the side chain. The coupling patterns (e.g., doublets, triplets) of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.
¹³C NMR : The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environment. Key signals include those for the two carbonyl carbons (ketone and ester) at the downfield end of the spectrum, aromatic and vinylic carbons in the mid-region, and the aliphatic carbons of the side chain at the upfield end.
2D NMR :
COSY (Correlation Spectroscopy) : Reveals ¹H-¹H coupling correlations, helping to trace the connectivity of protons within a spin system, such as the adjacent protons on the aromatic ring. mmu.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached, and usually pre-assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful tool for piecing together the molecular structure. For instance, an HMBC correlation from the N-CH₂ protons to the C4-keto carbon and to carbons C2 and C8a would confirm the attachment of the acetate side chain to the N-1 position. hyphadiscovery.com
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |
|---|---|---|---|
| H-2 | ~7.8 (d) | ~140 | C-3, C-4, C-8a |
| H-3 | ~6.3 (d) | ~110 | C-2, C-4, C-4a |
| C-4 | - | ~178 | - |
| H-5 | ~8.2 (dd) | ~126 | C-4, C-7, C-8a |
| H-6 | ~7.4 (ddd) | ~124 | C-8, C-4a |
| H-7 | ~7.7 (ddd) | ~133 | C-5, C-8a |
| H-8 | ~7.6 (dd) | ~118 | C-6, C-4a, C-8a |
| N-CH₂ | ~5.0 (s) | ~55 | C-2, C-8a, Ester C=O |
| O-CH₃ | ~3.7 (s) | ~52 | Ester C=O |
| Ester C=O | - | ~169 | - |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic techniques are fundamental in elucidating the structural features of this compound. Infrared (IR) spectroscopy provides evidence for the presence of key functional groups, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.
In the IR spectrum of this compound, the presence of two distinct carbonyl groups is a prominent feature. A strong absorption band is observed at approximately 1735 cm⁻¹, which is characteristic of the stretching vibration of the ester carbonyl group (C=O). Another significant band appears around 1634 cm⁻¹, corresponding to the stretching vibration of the quinolone carbonyl group. Further analysis of the spectrum reveals a band at 1595 cm⁻¹, which is attributed to the C=C stretching of the aromatic ring system.
The electronic properties of the compound have been investigated using UV-Vis spectroscopy. In a methanolic solution, this compound exhibits multiple absorption bands that are characteristic of the 4-quinolone chromophore. The spectrum is defined by a prominent absorption maximum (λmax) at 225 nm, with additional distinct peaks observed at 315 nm and 328 nm. These absorptions correspond to the electronic transitions within the conjugated system of the molecule.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Value | Assignment |
| Infrared (IR) | Wavenumber (cm⁻¹) | 1735 | Ester C=O Stretch |
| Wavenumber (cm⁻¹) | 1634 | Quinolone C=O Stretch | |
| Wavenumber (cm⁻¹) | 1595 | Aromatic C=C Stretch | |
| UV-Visible (UV-Vis) | λmax (nm) | 225 | Electronic Transition |
| λmax (nm) | 315 | Electronic Transition | |
| λmax (nm) | 328 | Electronic Transition |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS data serves to verify its molecular formula as C₁₂H₁₁NO₃.
Through techniques such as Electrospray Ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ ion. The experimentally measured mass-to-charge ratio (m/z) for this ion is then compared to the theoretically calculated value. For C₁₂H₁₁NO₃, the calculated exact mass of the protonated molecule [C₁₂H₁₂NO₃]⁺ is 218.0817. Experimental HRMS analysis yields a measured m/z value that closely matches this theoretical mass, often within a few parts per million (ppm), thus confirming the molecular formula with a high degree of confidence. For instance, an observed mass of 218.0815 would provide strong evidence for the proposed structure.
X-ray Crystallography for Definitive Three-Dimensional Structure
For the related compound, ethyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate, X-ray crystallographic analysis has been successfully performed. The crystal structure reveals that the quinolone ring system is essentially planar. The substituent at the N1 position, the ethyl acetate group, exhibits a specific conformation relative to this plane. The precise bond lengths and angles within the quinolone core and the ester substituent are determined, providing an unambiguous confirmation of the molecular structure. This type of analysis is the gold standard for structural characterization, offering unparalleled detail about the molecule's spatial arrangement.
Biological Activities and Molecular Mechanisms of Action for Methyl 2 4 Oxoquinolin 1 4h Yl Acetate Analogues
Antimicrobial Spectrum and Potency
Analogues of methyl 2-(4-oxoquinolin-1(4H)-yl)acetate have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. The versatility of the 4-oxoquinoline core allows for chemical modifications that can enhance potency and broaden the spectrum of activity.
Antibacterial Efficacy and Mechanistic Investigations
The antibacterial properties of 4-oxoquinoline derivatives are well-documented, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. A series of substituted 4-oxoquinoline-3-carboxylic acids, which share a core structure with the target compound, have been shown to be highly effective. For instance, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid displayed potent antibacterial activity against a range of bacteria, including Pseudomonas aeruginosa. nih.gov
The primary mechanism of antibacterial action for quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, these compounds effectively trap the enzymes, leading to lethal double-strand DNA breaks. This disruption of DNA synthesis ultimately results in bacterial cell death.
Further studies on novel 4-piperazinylquinoline hybrid derivatives have highlighted their efficacy against Staphylococcus aureus. One such compound, with specific substitutions, demonstrated a Minimum Inhibitory Concentration (MIC) of 10 μM against this clinically significant pathogen. mdpi.com Another study on pleuromutilin (B8085454) derivatives, which can be considered functional analogues, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.0313 to 0.125 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected 4-Oxoquinoline Analogues
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | Pseudomonas aeruginosa | Potent Activity | nih.gov |
| 4-Piperazinylquinoline hybrid | Staphylococcus aureus | 10 µM | mdpi.com |
| 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin | MRSA (clinical isolates) | 0.0313–0.125 | nih.gov |
| (+)-Tanikolide analogue 5 | MRSA | 12.5 | mdpi.com |
| G17 peptide encapsulated in PLGA nanoparticles | MRSA | 0.2 µM | nih.gov |
| G17 peptide encapsulated in PLGA nanoparticles | E. coli O157:H7 | 3.13 µM | nih.gov |
Antifungal Efficacy
The antifungal potential of 4-oxoquinoline analogues has also been a subject of investigation. Studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines, which are structurally related, have demonstrated notable antifungal activity, particularly against dermatophytes. One derivative, 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, exhibited significant in vitro activity with MIC values ranging from 32-65 μg/mL. researchgate.net
Furthermore, a series of new fluorinated quinoline (B57606) analogues have been synthesized and evaluated for their antifungal properties. Several of these compounds exhibited good activity (>80% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum, and one analogue showed strong activity (80.8% inhibition) against Rhizoctonia solani. nih.gov Pyrrolo[1,2-a]quinoline derivatives have also been identified as potent antifungal agents against Candida albicans, with some analogues showing MIC values as low as 0.4 µg/mL. nih.gov
Table 2: Antifungal Activity of Selected Quinoline Analogues
| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Inhibition (%) | Reference |
|---|---|---|---|---|
| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Dermatophytes | 32-65 | - | researchgate.net |
| Fluorinated quinoline analogue 2b | Sclerotinia sclerotiorum | - | >80 at 50 µg/mL | nih.gov |
| Fluorinated quinoline analogue 2g | Rhizoctonia solani | - | 80.8 at 50 µg/mL | nih.gov |
| Pyrrolo[1,2-a]quinoline derivative BQ-06 | Candida albicans | 0.4 | - | nih.gov |
| Pyrrolo[1,2-a]quinoline derivative BQ-07 | Candida albicans | 0.4 | - | nih.gov |
| Pyrrolo[1,2-a]quinoline derivative BQ-08 | Candida albicans | 0.4 | - | nih.gov |
Activity against Specific Bacterial Pathogens
Research has focused on the efficacy of these analogues against specific and often drug-resistant bacterial pathogens. For example, novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones, which can be considered bioisosteres of the quinoline core, have demonstrated strong to moderate in vitro antibacterial activity against susceptible and resistant Gram-positive pathogenic bacteria. nih.gov
In the fight against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown promise. Two compounds from this series exhibited high activity against a clinical strain of ESBL-producing E. coli ST 131. mdpi.com The activity of quinoline derivatives against MRSA and E. coli O157:H7 has also been a key area of research, with some peptide-based analogues showing significant efficacy. nih.gov
Antineoplastic and Cytostatic Efficacy
The 4-oxoquinoline scaffold is a key pharmacophore in the design of anticancer agents. Analogues of this compound have been shown to inhibit the proliferation of various cancer cell lines through diverse molecular mechanisms.
In Vitro Inhibition of Cancer Cell Proliferation
Numerous studies have demonstrated the potent in vitro cytotoxic activity of 4-oxoquinoline analogues against a panel of human cancer cell lines. For example, a series of novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogues were evaluated for their cytotoxicity against 57 human tumor cell lines. One compound exhibited impressive growth inhibition (GI50) values of 190 nM and 750 nM against non-small cell lung cancer (A549/ATTC) and melanoma (LOX IMVI) cell lines, respectively. Several other analogues in this series showed GI50 values in the low micromolar range against various leukemia cell lines. nih.gov
Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to inhibit the proliferation of human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. One of the most potent analogues demonstrated broad-spectrum antiproliferative activity. mdpi.com The combination of certain 4-aminoquinoline (B48711) derivatives with Akt inhibitors has also been shown to be highly effective in sensitizing breast cancer cells to treatment, with some analogues achieving a 50% growth inhibition (GI50) at much lower concentrations than the parent compound, chloroquine. nih.gov
Table 3: In Vitro Cytotoxicity of Selected 4-Oxoquinoline Analogues
| Compound/Analogue | Cancer Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogue 3o | A549/ATTC (Non-small cell lung cancer) | 0.19 | nih.gov |
| 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogue 3o | LOX IMVI (Melanoma) | 0.75 | nih.gov |
| 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogue 3n/3o | Leukemia cell lines (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226) | 2–5 | nih.gov |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative | HepG2 (Liver cancer), HCT116 (Colon cancer) | Low micromolar | mdpi.com |
| 4-aminoquinoline derivative 5 + Akt inhibitor 8 | MDA-MB468 (Breast cancer) | 0.04 | nih.gov |
| 4-aminoquinoline derivative 5 + Akt inhibitor 9 | MDA-MB468 (Breast cancer) | 0.2 | nih.gov |
Modulatory Effects on Key Enzyme Targets in Oncogenesis
The anticancer activity of 4-oxoquinoline analogues is often attributed to their ability to modulate the activity of key enzymes involved in cancer cell proliferation and survival. One important target is cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in tumors and plays a role in inflammation and cancer progression. A new group of 4-(Imidazolylmethyl)quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore were designed and synthesized as selective COX-2 inhibitors. These compounds were found to be potent and selective inhibitors of the COX-2 isozyme with IC50 values in the range of 0.063-0.090 µM. brieflands.com
Another study focused on 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297), which was found to inhibit cyclooxygenase-1 (Cox-1), leading to a downregulation of thromboxane (B8750289) A2 (TxA2) and inhibition of platelet aggregation. researchgate.net While this study focused on antiplatelet activity, the inhibition of Cox enzymes is a well-established target in oncology.
Furthermore, derivatives of 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido have been identified as selective inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism and highly expressed in various cancers. One of the lead compounds in this series demonstrated potent inhibition of MTHFD2 with an IC50 value of 47 nM. nih.gov
Table 4: Enzyme Inhibitory Activity of Selected 4-Oxoquinoline Analogues
| Compound/Analogue | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(Imidazolylmethyl)quinoline derivative | COX-2 | 0.063-0.090 | brieflands.com |
| 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate | Cox-1 | - | researchgate.net |
| 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivative (TH9619) | MTHFD2 | 0.047 | nih.gov |
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Modulation
A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Analogues of this compound have demonstrated the ability to trigger this process and to modulate the cell cycle, often leading to arrest at specific phases, thereby preventing cell division.
Novel quinoline derivatives of the natural product combretastatin (B1194345) A-4 have been shown to be potent inducers of apoptosis. nih.gov One such compound, 12c, exhibited significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.010 to 0.042 µM. nih.gov Mechanistic studies revealed that this compound induces apoptosis through a mitochondrial-dependent pathway. nih.gov Furthermore, it causes an arrest of the cell cycle at the G2/M phase. nih.gov Cell cycle arrest at the G2/M phase is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. frontiersin.orgnih.gov
Similarly, a chalcone (B49325) derivative was found to suppress cancer cell viability by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov The cytotoxic concentrations of 4-amino-3-acetyl quinoline were also shown to induce morphological changes characteristic of apoptosis and DNA fragmentation in a murine leukemia cell line. nih.gov The ability of these compounds to halt the cell cycle, particularly at the G2/M phase, is a common mechanism for inhibiting the proliferation of cancer cells. frontiersin.orgmdpi.comfrontiersin.org
Antiviral Properties and Target Engagement
The quinoline and quinazolinone scaffolds are also prominent in the development of antiviral agents, targeting essential viral enzymes to inhibit replication.
The Hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drugs. nih.govmdpi.com Quinolone derivatives have been identified as novel, small-molecule inhibitors of the NS5B polymerase. nih.gov These compounds bind to an allosteric site of the enzyme, leading to inhibition of its activity. nih.gov
A series of 6-aminoquinolone derivatives were developed as potent inhibitors of NS5B polymerase. researchgate.net The most effective compound in this series demonstrated an IC50 value of 0.069 μM against the polymerase and showed a selective antiviral effect in an HCV subgenomic replicon system. researchgate.net In another study, 3-(1,2,4-oxadiazole)-4-oxoquinolines were found to be active against the HCV NS5B polymerase enzyme with IC50 values of 0.014 µM and 0.015 µM for two different derivatives. researchgate.net
| Compound Analogue Class | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 6-aminoquinolone derivative 8 | HCV NS5B Polymerase | 0.069 | researchgate.net |
| 3-(1,2,4-oxadiazole)-4-oxoquinoline 27 | HCV NS5B Polymerase | 0.014 | researchgate.net |
| 3-(1,2,4-oxadiazole)-4-oxoquinoline 28 | HCV NS5B Polymerase | 0.015 | researchgate.net |
The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2 are cysteine proteases that are critical for processing viral polyproteins, a necessary step for viral replication. nih.govnih.govnih.gov This makes them attractive targets for the development of antiviral therapies for COVID-19. nih.govnih.gov
Systematic design efforts have led to the development of quinoline-containing inhibitors of SARS-CoV-2 PLpro. nih.govresearchgate.net By targeting a specific binding site (the Val70Ub site), a series of quinoline analogues demonstrated potent inhibition of PLpro and antiviral activity. nih.govresearchgate.net One of the lead compounds from this series, Jun13296, showed favorable pharmacokinetic properties and potent inhibition against SARS-CoV-2 variants. nih.govresearchgate.net In a mouse model of SARS-CoV-2 infection, oral administration of this compound significantly improved survival and reduced lung viral titers. nih.govresearchgate.net
Furthermore, 2-chloroquinoline (B121035) based heterocyclic frameworks have been developed as dual inhibitors of both SARS-CoV-2 Mpro and PLpro. nih.gov The ability to inhibit both proteases simultaneously is a promising strategy to prevent viral replication and potentially reduce the risk of drug resistance. nih.gov In silico screening of quinoline analogs has also identified several probable inhibitors against the SARS-CoV-2 Mpro. eurjchem.com
| Compound Analogue | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Jun11313 | SARS-CoV-2 PLpro | 0.12 | nih.gov |
| GRL0617 | SARS-CoV-2 PLpro | 2 | nih.gov |
Modulation of Platelet Function and Related Enzyme Systems
Analogues of this compound, particularly acetoxy quinolones, have been identified as potent modulators of platelet function. Their antiplatelet activity is attributed to a multi-faceted mechanism involving the inhibition of key enzymes and the activation of specific signaling pathways.
Cyclooxygenase-1 (COX-1) Inhibition and Thromboxane A2 Regulation
A crucial aspect of the antiplatelet effect of these analogues is their ability to inhibit cyclooxygenase-1 (COX-1). researchgate.net This enzyme is responsible for the synthesis of thromboxane A2 (TxA2), a potent vasoconstrictor and promoter of platelet aggregation. researchgate.net By inhibiting COX-1, these compounds effectively down-regulate the production of TxA2, leading to a reduction in platelet aggregation. researchgate.net One notable analogue, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (6-AQ), has been shown to cause significant inhibition of COX-1, which contributes to its antiplatelet action. researchgate.net
Calreticulin Transacetylase (CRTAase) as a Target
The enzyme Calreticulin Transacetylase (CRTAase) plays a pivotal role in the mechanism of action of acetoxy quinolone analogues. researchgate.net CRTAase is a membrane-bound enzyme that facilitates the transfer of acetyl groups from donor molecules, such as acetoxy quinolones, to specific receptor proteins. This transacetylation modulates the biological activity of the target proteins. researchgate.net In the context of platelet function, CRTAase catalyzes the acetylation and subsequent activation of platelet Nitric Oxide Synthase (NOS). researchgate.net The analogue 6-AQ has been identified as a superior substrate for platelet CRTAase, highlighting the importance of this enzyme in mediating the effects of this class of compounds. researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition
Derivatives of quinoline and the structurally related quinazolinone have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4). cjph.com.cnnih.gov DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While direct studies on this compound analogues are not extensively detailed in the provided context, the inhibitory activity of related quinoline derivatives suggests a potential for this class of compounds to also target DPP-4. For instance, novel 3-aminomethyl-2-(2,4-dichlorophenyl)-4,6-disubstituted quinoline derivatives have shown potent in vitro inhibitory activity against DPP-4, with IC50 values comparable to the standard drug sitagliptin. cjph.com.cn The proposed mechanism involves the interaction of the nitrogen atom in the quinoline structure with key residues in the active site of the DPP-4 enzyme. cjph.com.cn
Table 1: DPP-4 Inhibitory Activity of Selected Quinoline Derivatives
| Compound | IC50 (μmol/L) |
|---|---|
| B2 | 0.080 |
| B3 | 0.331 |
| B4 | Not specified in search results |
| B5 | Not specified in search results |
| B7 | 0.104 |
| B8 | Not specified in search results |
| B9 | Not specified in search results |
| B10 | 0.509 |
| Sitagliptin (positive control) | 0.035 |
Data sourced from a study on novel 3-aminomethyl-2-(2,4-dichlorophenyl)-4,6-disubstituted quinoline derivatives. cjph.com.cn
Antioxidant Activity and Oxidative Stress Modulation
Quinoline and its derivatives are recognized for their antioxidant properties. ingentaconnect.commdpi.comingentaconnect.com These compounds can scavenge free radicals and modulate oxidative stress, which is implicated in various diseases. iau.irsapub.org The antioxidant potential of quinoline derivatives is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species. mdpi.comsapub.org
Studies on various quinolin-2(1H)-one analogues have demonstrated significant antioxidant activity. For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown promising radical scavenging activity in DPPH assays. mdpi.com Specifically, compounds designated as 3g and 3h exhibited DPPH radical scavenging of 70.6% and 73.5% at a concentration of 10 µM, respectively, which is comparable to the standard antioxidant Trolox (77.6%). mdpi.com This suggests that the quinolinone scaffold, a core component of this compound, is a promising framework for developing potent antioxidants.
Table 2: Antioxidant Activity of Selected 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Analogues
| Compound | Concentration (µM) | DPPH Radical Scavenging (%) |
|---|---|---|
| 3g | 10 | 70.6 |
| 3h | 10 | 73.5 |
| Trolox (control) | 10 | 77.6 |
Data from a study on the antioxidant and antiproliferative actions of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. mdpi.com
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Mechanisms
Small molecules that can enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein are known as potentiators and are a key therapeutic strategy for cystic fibrosis. frontiersin.orgnih.gov The quinolone scaffold is present in the structure of Ivacaftor, a clinically approved CFTR potentiator. nih.govnih.gov Ivacaftor acts by promoting the gating function of the CFTR channel, effectively increasing the probability that the channel is open. nih.gov
While direct evidence for CFTR potentiation by this compound analogues is not available in the provided search results, the established activity of other quinolone-containing compounds suggests that this chemical class has the potential to interact with and modulate CFTR. The mechanism of known potentiators like Ivacaftor involves stabilizing the open conformation of the channel's transmembrane domains. nih.gov Future research could explore whether analogues of this compound can elicit similar effects on CFTR function.
Structure Activity Relationships Sar of Methyl 2 4 Oxoquinolin 1 4h Yl Acetate and Derivatives
Correlating Structural Features with Biological Potency and Selectivity
The potency and selectivity of methyl 2-(4-oxoquinolin-1(4H)-yl)acetate derivatives are highly dependent on the nature and position of various substituents. The quinoline (B57606) scaffold is a versatile platform, and its functionalization allows for the fine-tuning of biological activity. nih.govrsc.org
The substitution pattern on the quinoline ring is a critical determinant of biological activity. The introduction of halogen atoms and alkyl groups can modulate factors such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing how the molecule interacts with its biological target.
Research into quinoline derivatives has shown that the presence of specific substituents can significantly enhance their therapeutic potential. For instance, in some series of quinoline derivatives, the introduction of an alkyl group, such as a simple methyl group, has resulted in strong inhibitory activity against certain enzymes. nih.gov More complex alkyl or benzyloxy propyl groups on the quinoline ring have also been reported to yield highly potent compounds. nih.gov
Furthermore, the position of the substituent is crucial. Studies have indicated that large and bulky substituents at the 7-position of the quinoline nucleus can facilitate antiproliferative activity. nih.gov In related heterocyclic systems like quinazolines, derivatives containing a halogen atom have been identified as being particularly effective, suggesting that halogens can be key components of the pharmacophore for certain biological targets. researchgate.net
Table 1: Effect of Quinoline Ring Substituents on Biological Activity
| Compound Series | Substitution | Position | Observed Effect |
|---|---|---|---|
| Quinoline Derivatives | Methyl group | - | Strong inhibition of h-NTPDase1. nih.gov |
| Quinoline Derivatives | Alkyl or benzyloxy propyl | - | Potent inhibition of h-NTPDase1. nih.gov |
| Quinoline Derivatives | Big and bulky substituents | 7 | Facilitated antiproliferative activity. nih.gov |
The ester and acetate (B1210297) moieties are not merely passive linkers but play an active role in the biological profile of these compounds. The acetate group, in particular, has been shown to be essential for certain mechanisms of action.
For example, in a study of acetoxy quinolones, the acetate group was found to be crucial for antiplatelet action. researchgate.net The compound 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate was identified as a superior substrate for the enzyme Calreticulin Transacetylase (CRTAase). This enzyme catalyzes the transfer of the acetyl group to platelet Nitric Oxide Synthase (NOS), activating it and leading to the inhibition of platelet aggregation. researchgate.net This highlights a specific role for the acetate moiety in mediating a biological effect through enzymatic transfer.
The ester group also serves as a key site for chemical modification. Studies on related 4-hydroxyquinoline-3-carboxylic acid derivatives, which are known quinolone antibiotics, show that the ester can be alkylated to produce various S-, N-, and O-alkylated products. mdpi.com These modifications can lead to new biological activities; for instance, certain methylated derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com
The length and chemical nature of the side chain attached to the quinoline nucleus significantly impact biological activity. SAR studies have consistently shown that modifying the side chain is a powerful strategy for optimizing potency.
For antiproliferative quinoline derivatives, the length of an alkylamino side chain has been shown to influence potency, with derivatives having two methylene (B1212753) (CH2) units often showing favorable activity. nih.gov The presence of an amino group within the side chain was also found to enhance this antiproliferative action. nih.gov
Conversely, in a series of quinoline derivatives designed as 5-HT7 agonists for antidepressant properties, a shorter alkyl side chain on the amine linker was associated with higher potency. rsc.org This demonstrates that the optimal side chain length can be target-specific. The process of functionalization, or adding new functional groups to the quinoline scaffold, is a cornerstone of developing derivatives with improved efficacy and selectivity. rsc.org
Table 2: Influence of Side Chain Characteristics on Activity
| Compound Series | Side Chain Feature | Target/Activity | SAR Observation |
|---|---|---|---|
| Quinoline Derivatives | Alkylamino side chain length | Antiproliferative | Potency influenced by length, especially with two CH2 units. nih.gov |
| Quinoline Derivatives | Amino side-chain | Antiproliferative | Presence of amino group enhanced activity. nih.gov |
Identification of Critical Pharmacophores for Bioactivity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoline derivatives, the quinoline ring itself is considered a privileged scaffold and a key pharmacophoric motif. nih.govrsc.org
Pharmacophore-based modeling has been successfully used to identify novel quinoline-based inhibitors. For example, such models have been instrumental in discovering new Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net These models help identify the crucial structural elements required for binding and activity.
For hybrids of 1,4-quinone and quinoline derivatives, the type of quinone moiety was found to be a critical determinant of anticancer activity, indicating its importance within the pharmacophore. mdpi.com The ability to identify these critical features allows for the rational design of new molecules with enhanced biological activity.
Ligand Efficiency and Druggability Considerations
In modern drug discovery, potency alone is not sufficient. The concept of ligand efficiency (LE) has emerged as a key metric for evaluating the quality of a hit or lead compound. LE measures the binding energy per heavy atom (non-hydrogen atom) of a molecule, providing an assessment of how efficiently a molecule binds to its target.
Ligand Efficiency (LE) = (1.37 / Number of Heavy Atoms) x p(Activity)
Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LogP or LogD).
Lipophilic Ligand Efficiency (LLE) = p(Activity) – LogP
High LLE values (typically >5) are sought after, as they suggest that potency is being achieved without excessive lipophilicity, which can lead to problems with solubility, metabolism, and toxicity. nih.gov Analysis of recently approved drugs shows that they are often differentiated from other compounds acting on the same target by having higher values of LE and LLE. nih.gov Therefore, when designing new derivatives of this compound, optimizing for high LE and LLE is a crucial consideration for improving their "druggability" and increasing the likelihood of success in clinical development.
Future Directions and Research Prospects for Methyl 2 4 Oxoquinolin 1 4h Yl Acetate Based Compounds
Rational Design and Synthesis of Next-Generation Analogues
The future of drug development for methyl 2-(4-oxoquinolin-1(4H)-yl)acetate-based compounds will heavily rely on the rational design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov A key strategy will involve systematic structural modifications of the core scaffold to probe structure-activity relationships (SAR).
Future synthetic efforts could focus on several key areas:
Substitution on the Quinoline (B57606) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the quinoline ring can significantly influence biological activity. For instance, the addition of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. ajgreenchem.com
Modification of the Acetate (B1210297) Moiety: The ester functional group of the parent compound is a prime site for modification. Conversion to amides, hydrazides, or other bioisosteres can lead to compounds with altered solubility, stability, and target-binding interactions. For example, quinoline-3-carboxamides (B1200007) have shown significant potential in treating autoimmune diseases. mdpi.com
Hybridization with Other Pharmacophores: A promising approach involves the covalent linking of the 4-oxoquinoline scaffold with other known pharmacologically active moieties to create hybrid molecules. researchgate.net This strategy aims to combine the therapeutic advantages of both parent molecules, potentially leading to synergistic effects or novel mechanisms of action. Examples could include hybridization with chalcones, triazoles, or other heterocyclic systems known for their anticancer or antimicrobial properties. researchgate.netmdpi.com
| Modification Strategy | Potential Outcome | Example from Related Compounds |
| Ring Substitution | Enhanced Potency and Selectivity | Chloro-substitution enhancing antileishmanial activity. ajgreenchem.com |
| Acetate Group Modification | Improved Pharmacokinetics | Carboxamide derivatives for autoimmune diseases. mdpi.com |
| Molecular Hybridization | Synergistic Effects, Novel MOA | Quinoline-chalcone hybrids as anticancer agents. mdpi.com |
Advanced In Silico Screening and De Novo Design Strategies
Computational approaches are poised to play an increasingly pivotal role in accelerating the discovery and optimization of this compound analogues. Advanced in silico screening and de novo design strategies will enable the rapid evaluation of large virtual libraries of compounds and the generation of novel molecular structures with desired properties.
Key computational strategies for future research include:
3D-QSAR and CoMFA: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models that correlate the structural features of compounds with their biological activity. nih.gov These models can then be used to guide the design of new analogues with enhanced potency.
Molecular Docking: This technique can be used to predict the binding modes of designed compounds within the active sites of specific biological targets. nih.gov By understanding these interactions, researchers can rationally design modifications to improve binding affinity and selectivity.
De Novo Design: Algorithms for de novo design can generate entirely new molecular structures that are predicted to be active against a particular target. This approach can lead to the discovery of novel chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches.
Exploration of Multi-Targeting Approaches and Combination Therapies
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in therapeutic strategies that can modulate multiple biological targets simultaneously. mdpi.com The 4-oxoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing ligands for a variety of biological targets. mdpi.com
Future research in this area will likely focus on:
Design of Multi-Target Ligands: A key objective will be the rational design of single molecules that can interact with multiple, disease-relevant targets. For example, quinolinone–carboxamide derivatives have been identified as multi-target agents with combined antioxidant and lipoxygenase (LOX) inhibitory activity. mdpi.com
Combination Therapies: Investigating the synergistic effects of this compound derivatives when used in combination with existing drugs is another promising avenue. acs.org For instance, combining a non-toxic antimigratory 2-quinolone derivative with conventional cytotoxic agents has shown additive benefits in in vivo cancer models. acs.org This approach could lead to more effective treatment regimens with reduced side effects.
| Approach | Rationale | Potential Application |
| Multi-Target Ligands | Addressing complex diseases with a single molecule. | Combined antioxidant and anti-inflammatory therapy. mdpi.com |
| Combination Therapies | Enhancing efficacy and overcoming drug resistance. | Improving the effectiveness of existing cancer chemotherapies. acs.org |
Investigation of Novel Biological Targets and Therapeutic Applications
While 4-oxoquinoline derivatives have a well-established history as antibacterial agents, future research will undoubtedly uncover novel biological targets and expand their therapeutic applications. nih.gov The versatility of this scaffold suggests that its therapeutic potential is far from fully realized. nih.govresearchgate.net
Potential new directions for investigation include:
Anticancer Activity: A significant body of research points to the anticancer potential of 4-oxoquinoline derivatives. nih.gov The mechanism of action may involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govnih.gov Future studies should explore the efficacy of this compound analogues against a broad range of cancer cell lines and investigate their potential as standalone or adjuvant cancer therapies.
NADPH Oxidase (NOX) Inhibition: Recent studies have identified NADPH oxidases (NOXs) as a promising target for the treatment of diabetic nephropathy. nih.gov The design and evaluation of quinolinone derivatives as NOX inhibitors could open up new avenues for treating this and other diseases associated with oxidative stress.
Antiviral and Antiparasitic Applications: The broad biological activity of quinolones suggests their potential utility against a variety of pathogens. researchgate.net Screening of this compound derivatives against viral and parasitic targets could lead to the discovery of new anti-infective agents.
Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net Exploring the neuroprotective effects of this class of compounds could be a fruitful area of future research.
| Potential Target/Application | Underlying Mechanism | Therapeutic Area |
| Topoisomerase II Inhibition | Disruption of DNA replication in cancer cells. | Oncology. nih.govnih.gov |
| NADPH Oxidase (NOX) Inhibition | Reduction of oxidative stress. | Diabetic Nephropathy. nih.gov |
| Various Viral/Parasitic Proteins | Inhibition of pathogen replication and survival. | Infectious Diseases. researchgate.net |
| Multiple Targets in the CNS | Neuroprotection, anti-inflammatory effects. | Neurodegenerative Diseases. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
